The molecule's structure suggests it might act as an inhibitor for certain enzymes. Studies have investigated its potential to inhibit phenylalanine hydroxylase (PAH), an enzyme involved in the breakdown of the amino acid phenylalanine. Inhibiting PAH could be relevant in managing phenylketonuria (PKU), a genetic disorder characterized by elevated phenylalanine levels. However, further research is needed to determine its effectiveness and safety for this purpose.
The molecule's structure shares similarities with known bioactive compounds. This similarity has led researchers to explore its potential as a starting point for the development of new drugs. This approach involves modifying the molecule's structure to create new compounds with desired therapeutic properties. However, this is an ongoing area of research, and no specific drugs derived from (2R)-2-Amino-2-phenylacetamide have been developed yet [].
(R)-2-Amino-2-phenylacetamide, with the chemical formula and CAS Number 6485-67-2, is an organic compound characterized by the presence of both an amino group and a phenyl group attached to the acetamide structure. This compound is a chiral molecule, existing in two enantiomeric forms, with the (R)-configuration being of particular interest in various biological and chemical applications. The molecular weight of (R)-2-Amino-2-phenylacetamide is 150.18 g/mol, and it exhibits high solubility in water, making it suitable for various experimental conditions .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered properties .
(R)-2-Amino-2-phenylacetamide has shown potential biological activity, particularly in pharmacological contexts. It has been studied for its effects on:
The specific mechanisms of action are still under investigation, but its structural characteristics suggest that it could interact with biological targets effectively .
Several methods have been developed for synthesizing (R)-2-Amino-2-phenylacetamide:
These methods vary in terms of yield, cost, and environmental impact, making them suitable for different applications depending on the required scale and purity .
(R)-2-Amino-2-phenylacetamide finds applications across various fields:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Interaction studies involving (R)-2-Amino-2-phenylacetamide have focused on:
These studies are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with (R)-2-Amino-2-phenylacetamide. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-Amino-N-methyl-3-phenylpropanamide | 144836-90-8 | 0.75 | Contains a methyl group enhancing lipophilicity |
2-Amino-2-(4-methylphenyl)acetamide | 6485-52-5 | 0.84 | Has a para-methyl substitution on phenyl ring |
3-Amino-3-(4-fluorophenyl)propanamide | 943516-54-9 | 0.84 | Fluorine substitution affecting electronic properties |
N-(4-Hydroxyphenyl)acetamide | 20859-02-3 | 0.71 | Hydroxy group introduces additional hydrogen bonding capabilities |
(R)-2-Amino-2-phenylacetamide stands out due to its specific chiral configuration and balance between hydrophilicity and lipophilicity, making it particularly interesting for pharmaceutical development .
(R)-2-Amino-2-phenylacetamide, systematically named as (R)-2-amino-2-phenylacetamide, is a chiral amide derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. Key identifiers include:
Property | Value |
---|---|
CAS Number | 6485-67-2 |
IUPAC Name | (R)-2-amino-2-phenylacetamide |
SMILES | C1=CC=C(C=C1)C@HN |
InChI | InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1 |
InChIKey | KIYRSYYOVDHSPG-UHFFFAOYNA-N |
EC Number | 420-370-0 |
The compound is also recognized as D(-)-phenylglycinamide and serves as a precursor in asymmetric synthesis and pharmaceutical applications.
(R)-2-Amino-2-phenylacetamide exhibits distinct physicochemical attributes critical for its reactivity and stability:
The hydrochloride salt (CAS 63291-39-4) enhances solubility for pharmaceutical formulations.
The ¹H NMR and ¹³C NMR spectra confirm the compound’s structure and stereochemistry:
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
¹H | 7.43–7.26 (m) | Multiplet | 5H | Aromatic protons (phenyl) |
¹H | 4.44 (s) | Singlet | 1H | α-Carbon (CH) |
¹³C | 176.87 | – | – | Carbonyl (C=O) |
¹³C | 141.15 | – | – | Quaternary carbon (phenyl) |
¹³C | 58.63 | – | – | α-Carbon (CH) |
Key IR absorption bands:
Wavenumber (cm⁻¹) | Assignment |
---|---|
3070–2978 | C–H (aromatic and aliphatic) |
1510–1318 | C=O (amide) and C–N bending |
2856 | Aliphatic C–H (stretching) |
Peaks confirm amide functionality and aromaticity.
The molecule adopts a L-shaped geometry due to steric interactions between the phenyl group and the acetamide moiety. The α-carbon’s stereochemistry (R-configuration) dictates its spatial arrangement:
X-ray crystallography and DFT calculations reveal:
Parameter | Value |
---|---|
C–N Bond Length | ~1.32 Å (amide linkage) |
C=O Bond Length | ~1.22 Å (carbonyl group) |
Dihedral Angle (C–C–N–C) | ~60° (stereochemical rigidity) |
Data inferred from structural analogs and computational simulations.
High-performance liquid chromatography (HPLC) confirms ≤0.5% enantiomeric impurity in commercial samples. The (R)-enantiomer is synthesized via asymmetric catalysis or enzymatic resolution to maintain stereochemical integrity.
The R-configuration is critical for:
Irritant